molecular formula C13H18F4N4O2S B3000671 3,3,3-trifluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}propane-1-sulfonamide CAS No. 2097936-17-7

3,3,3-trifluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}propane-1-sulfonamide

Cat. No.: B3000671
CAS No.: 2097936-17-7
M. Wt: 370.37
InChI Key: HCTDPSXHEUVZNA-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}propane-1-sulfonamide is a synthetic organic compound with the molecular formula C13H18F4N4O2S and a molecular weight of 370.37

Preparation Methods

One common method for synthesizing such compounds is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process typically requires specific reaction conditions, such as the presence of radical initiators and suitable solvents.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

3,3,3-trifluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.

    Substitution: The trifluoromethyl and fluoropyrimidine groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3,3-trifluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}propane-1-sulfonamide has several scientific research applications, including:

    Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}propane-1-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoropyrimidine groups can enhance binding affinity and selectivity, leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 3,3,3-trifluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}propane-1-sulfonamide include other trifluoromethylated and fluoropyrimidine-containing molecules. These compounds share structural similarities but may differ in their chemical properties and applications. For example:

    3,3,3-trifluoro-N-{[1-(4-fluorophenyl)piperidin-4-yl]methyl}propane-1-sulfonamide: Similar structure but with a fluorophenyl group instead of a fluoropyrimidine group.

    3,3,3-trifluoro-N-{[1-(2-fluoropyridin-4-yl)piperidin-4-yl]methyl}propane-1-sulfonamide: Contains a fluoropyridine group instead of a fluoropyrimidine group.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

3,3,3-trifluoro-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F4N4O2S/c14-11-8-18-12(19-9-11)21-4-1-10(2-5-21)7-20-24(22,23)6-3-13(15,16)17/h8-10,20H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTDPSXHEUVZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CCC(F)(F)F)C2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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